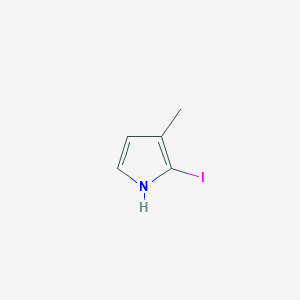
2-Iodo-3-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-methyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methyl-1H-pyrrole typically involves the iodination of 3-methyl-1H-pyrrole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methyl-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
2-Iodo-3-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological macromolecules. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
3-Methyl-1H-pyrrole: Lacks the iodine substituent, making it less reactive in certain types of chemical reactions.
2-Iodo-1H-pyrrole: Lacks the methyl group, which can affect its physical and chemical properties.
2-Bromo-3-methyl-1H-pyrrole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 2-Iodo-3-methyl-1H-pyrrole is unique due to the presence of both iodine and a methyl group, which confer distinct reactivity and potential for diverse applications. The iodine atom’s size and electronegativity can significantly influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C5H6IN |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2-iodo-3-methyl-1H-pyrrole |
InChI |
InChI=1S/C5H6IN/c1-4-2-3-7-5(4)6/h2-3,7H,1H3 |
InChI Key |
MXVUPPXMEXUMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


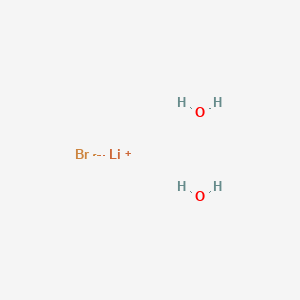
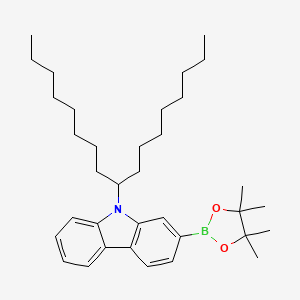
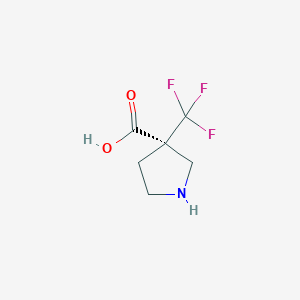

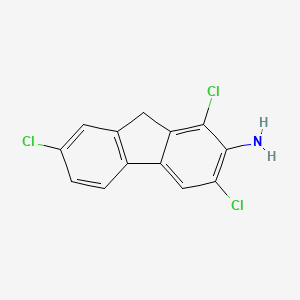
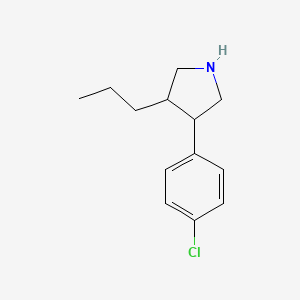
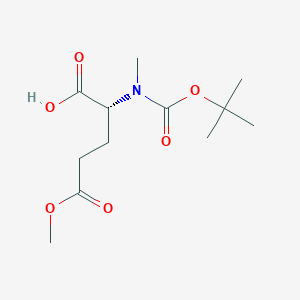
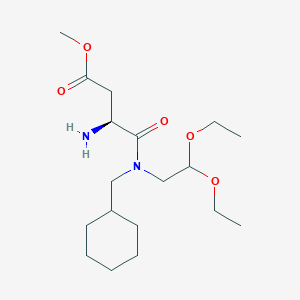

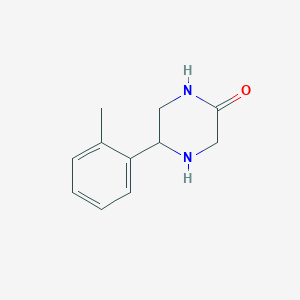
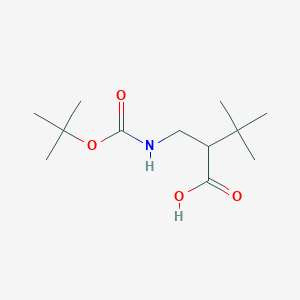
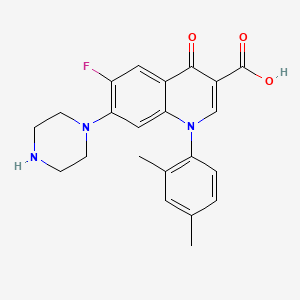
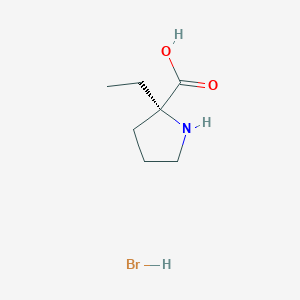
![tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13150350.png)
